molecular formula C9H12ClF3N2 B8025418 N-Methyl-2-(6-(Trifluoromethyl)Pyridin-2-Yl)Ethanamine Hydrochloride

N-Methyl-2-(6-(Trifluoromethyl)Pyridin-2-Yl)Ethanamine Hydrochloride

Cat. No.: B8025418
M. Wt: 240.65 g/mol
InChI Key: OFPFKWBQIBLEHX-UHFFFAOYSA-N
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Description

N-Methyl-2-(6-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is a substituted pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and an ethylamine side chain methylated at the nitrogen. This compound is structurally related to pharmaceutical amines, such as betahistine hydrochloride, but differs in the substitution pattern on the pyridine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it relevant in medicinal chemistry research .

Properties

IUPAC Name

N-methyl-2-[6-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2.ClH/c1-13-6-5-7-3-2-4-8(14-7)9(10,11)12;/h2-4,13H,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPFKWBQIBLEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC(=CC=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(6-(Trifluoromethyl)Pyridin-2-Yl)Ethanamine Hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(6-(Trifluoromethyl)Pyridin-2-Yl)Ethanamine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Properties
The compound exhibits properties that make it a candidate for drug development. Its structural features suggest potential interactions with biological targets, particularly in the central nervous system (CNS). Research has indicated that compounds with trifluoromethyl groups often enhance metabolic stability and bioavailability, making them attractive for therapeutic applications .

1.2 Case Studies

  • Antidepressant Activity : A study explored derivatives of pyridine-based compounds for their antidepressant effects. The incorporation of the trifluoromethyl group in N-Methyl-2-(6-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride may enhance the selectivity towards serotonin receptors, potentially leading to improved efficacy in treating depression .
  • Neuroprotective Effects : Another investigation focused on neuroprotective agents for conditions like Alzheimer's disease. Compounds similar to this compound showed promise in inhibiting neuroinflammation and promoting neuronal survival in vitro .

Agrochemical Applications

2.1 Pesticidal Activity
Research indicates that trifluoromethyl-containing compounds can exhibit herbicidal and fungicidal properties. The unique electronegativity of the fluorine atoms enhances the reactivity of the compound towards specific biological pathways in pests and pathogens .

2.2 Case Studies

  • Herbicide Development : A series of experiments demonstrated that derivatives of this compound could effectively inhibit weed growth while being less toxic to crops. The trifluoromethyl group was crucial in increasing herbicidal potency while minimizing environmental impact .
  • Fungicide Efficacy : Studies have shown that similar compounds can disrupt fungal cell membranes, leading to increased efficacy as fungicides. The incorporation of this compound into formulations may enhance performance against resistant fungal strains .

Material Science

3.1 Polymer Applications
The compound can be utilized in developing advanced materials due to its unique chemical properties. Its ability to form stable complexes with metals makes it suitable for catalysis and as a precursor for polymer synthesis .

3.2 Case Studies

  • Catalyst Development : Research has focused on using this compound as a ligand in metal-catalyzed reactions, improving reaction rates and selectivity .
  • Polymer Synthesis : The compound can act as a monomer or crosslinker in polymer systems, contributing to enhanced thermal stability and mechanical properties of the resulting materials .

Data Summary Table

Application AreaKey PropertiesNotable Findings
Medicinal ChemistryCNS activity enhancementPotential antidepressant effects
AgrochemicalsHerbicidal and fungicidal propertiesEffective against resistant strains
Material ScienceCatalytic propertiesImproved reaction rates in metal-catalyzed reactions
SafetyHarmful if swallowed; causes skin irritationRequires standard safety protocols

Mechanism of Action

The mechanism of action of N-Methyl-2-(6-(Trifluoromethyl)Pyridin-2-Yl)Ethanamine Hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes easily. It binds to target proteins or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents on Pyridine Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-Methyl-2-(6-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride 6-CF₃ C₉H₁₁ClF₃N₂ 248.65 Research chemical, potential CNS agent (inference)
Betahistine Hydrochloride Unsubstituted pyridine C₈H₁₂N₂·HCl 209.66 Vertigo treatment, histamine analog
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine trihydrochloride Unsubstituted pyridine C₁₅H₁₉N₃·3HCl 406.72 Pharmaceutical impurity (Betahistine-related)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine 3-Cl, 5-CF₃ C₈H₇ClF₃N₂ 234.61 Synthetic intermediate for agrochemicals
(6-(Trifluoromethyl)pyridin-2-yl)methanol 6-CF₃, -CH₂OH C₇H₆F₃NO 177.12 Building block for drug synthesis

Biological Activity

N-Methyl-2-(6-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

  • Molecular Formula : C8H10ClF3N
  • Molecular Weight : 226.63 g/mol
  • CAS Number : 1951440-08-6
  • InChI Key : VYEISHWECZNEAK-UHFFFAOYSA-N

Pharmacological Profile

This compound exhibits a range of biological activities, primarily through its interaction with various neurotransmitter systems and potential anti-cancer properties.

1. Neurotransmitter Modulation

Research indicates that this compound may act as a modulator of neurotransmitter pathways, particularly those involving serotonin and norepinephrine. Its structural similarity to known psychoactive substances suggests potential applications in treating mood disorders and anxiety.

2. Anticancer Activity

Recent studies have highlighted its potential efficacy in cancer treatment. For instance, compounds with similar trifluoromethyl-pyridine structures have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

The precise mechanisms through which this compound exerts its biological effects are under investigation. Preliminary findings suggest:

  • PI3K/Akt Pathway Inhibition : Similar compounds have demonstrated the ability to inhibit the PI3K/Akt signaling pathway, crucial for cell survival and proliferation. This inhibition could lead to reduced tumor growth in various cancer models .
  • Serotonergic Activity : The compound's ability to interact with serotonin receptors may contribute to its psychoactive effects, potentially offering therapeutic benefits for mood disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of trifluoromethyl-pyridine derivatives, including this compound. Below are summarized findings from recent research:

Study Findings Reference
Study on Anticancer PropertiesDemonstrated inhibition of tumor growth in xenograft models; effective against PIK3CA mutant cell lines
Neurotransmitter Interaction StudyIdentified interactions with serotonin receptors; potential for antidepressant effects
Pharmacological ReviewCompounds with trifluoromethyl groups show broad activity against various cancer types

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-2-(6-(Trifluoromethyl)Pyridin-2-Yl)Ethanamine Hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves alkylation or condensation reactions between pyridine derivatives and ethanamine precursors. Key parameters include:

  • Temperature : Controlled between 60–80°C to avoid side reactions (e.g., decomposition of trifluoromethyl groups) .
  • Catalysts : Use of palladium-based catalysts for coupling reactions .
  • Purification : Crystallization from ethanol/water mixtures or column chromatography to isolate the hydrochloride salt .
    • Validation : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, while X-ray diffraction (using SHELX software) resolves crystallographic details .

Q. How is the purity of the compound validated, and what analytical techniques are critical for quality control?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors impurities .
  • Spectroscopy : 19F NMR^{19}\text{F NMR} quantifies trifluoromethyl group integrity, while IR spectroscopy identifies amine hydrochloride stretching bands (~2500 cm1^{-1}) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric accuracy (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, solvent effects). Mitigation strategies include:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC50_{50} values in enzyme inhibition assays) .
  • Orthogonal Assays : Cross-verify results using fluorescence polarization and surface plasmon resonance (SPR) .
  • Structural Analysis : Compare crystallographic data (SHELXL-refined structures) to confirm binding modes .

Q. How can researchers design derivatives to enhance the compound’s metabolic stability without compromising target affinity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the pyridine ring with azaindoles or imidazoles to improve solubility .
  • Pro-drug Approaches : Introduce ester or amide moieties to mask the amine group, enhancing bioavailability .
  • Computational Modeling : Molecular dynamics simulations predict metabolic hotspots (e.g., CYP450 oxidation sites) .

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Measure KiK_i values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Cryo-EM/X-ray Crystallography : Resolve inhibitor-enzyme complexes at ≤2.0 Å resolution .

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